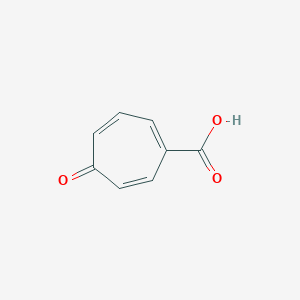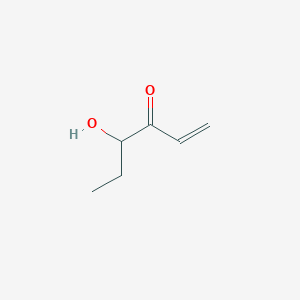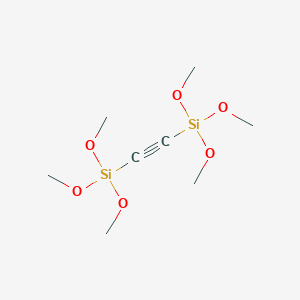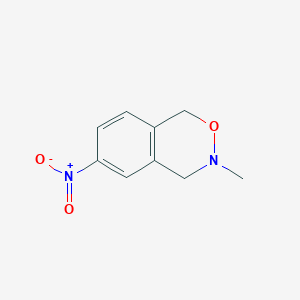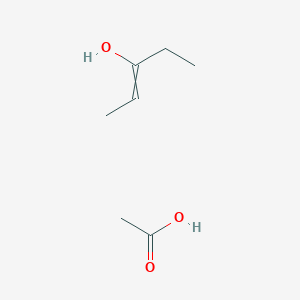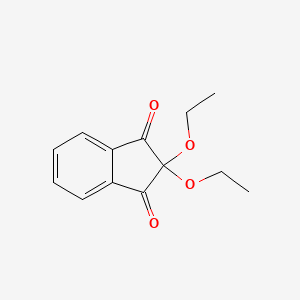
Gallium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium nickel compounds are intermetallic compounds formed by the combination of gallium and nickel. These compounds exhibit unique properties due to the interaction between gallium, a post-transition metal, and nickel, a transition metal. Gallium nickel compounds are known for their catalytic properties and are used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gallium nickel compounds can be synthesized using various methods, including stepwise evaporation co-condensation and reflux co-condensation techniques. In these methods, gallium metal is dissolved in a nitric acid solution to produce gallium nitrate, which is then combined with nickel nitrate hexahydrate to form the desired compound .
Industrial Production Methods: Industrial production of gallium nickel compounds often involves the use of high-temperature reactions and specialized equipment to ensure the purity and consistency of the final product. Techniques such as vibrational mixing of powder components and in situ synthesis of liquid metal components are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions: Gallium nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Gallium nickel compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert gallium nickel compounds to their lower oxidation states.
Substitution: Substitution reactions can occur in the presence of suitable ligands or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrogenation of carbon dioxide using a nickel-gallium catalyst can produce methanol .
Aplicaciones Científicas De Investigación
Gallium nickel compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, such as the hydrogenation of carbon dioxide to methanol.
Medicine: Explored for their potential use in cancer treatment and other medical applications.
Industry: Utilized in the production of semiconductors, light-emitting diodes, and other electronic components.
Mecanismo De Acción
The mechanism of action of gallium nickel compounds involves their interaction with molecular targets and pathways. Gallium can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes . This property makes gallium nickel compounds effective antimicrobial agents. Additionally, their catalytic properties enable them to facilitate various chemical reactions by providing active sites for reactants .
Comparación Con Compuestos Similares
Gallium-Indium Compounds: These compounds also exhibit unique catalytic properties and are used in various industrial applications.
Nickel-Cobalt Compounds: Known for their magnetic properties and used in the production of high-performance magnets and electronic components.
Uniqueness: Gallium nickel compounds are unique due to their specific catalytic properties and ability to mimic iron in biological systems, making them valuable in both industrial and medical applications .
Propiedades
Fórmula molecular |
GaNi |
|---|---|
Peso molecular |
128.416 g/mol |
Nombre IUPAC |
gallium;nickel |
InChI |
InChI=1S/Ga.Ni |
Clave InChI |
AZCFACRUWNEBDG-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ga] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



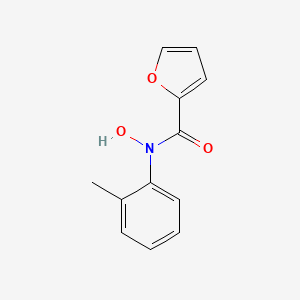

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
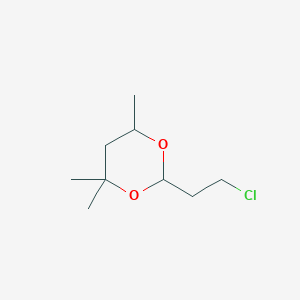

![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
